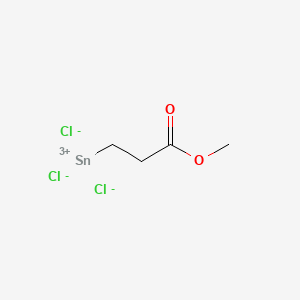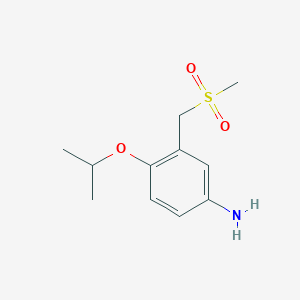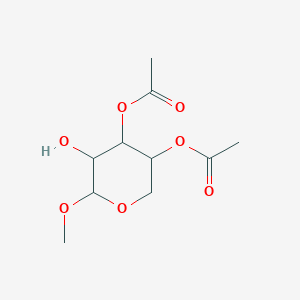
Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside is a derivative of xylopyranose, a sugar molecule. This compound is characterized by the presence of acetyl groups at the 3 and 4 positions of the xylopyranose ring, and a methyl group at the anomeric carbon. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside typically involves the acetylation of methyl beta-D-xylopyranoside. The process can be summarized as follows:
Starting Material: Methyl beta-D-xylopyranoside.
Reagents: Acetic anhydride and a catalyst such as pyridine.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Procedure: The starting material is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride and pyridine are added, and the mixture is stirred until the reaction is complete. The product is then purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to accommodate the increased volume of reactants.
Continuous Stirring: Ensures uniform reaction conditions throughout the mixture.
Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent sugar, methyl beta-D-xylopyranoside.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Methyl beta-D-xylopyranoside.
Oxidation: Carboxylated or aldehyde derivatives of the parent compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its role in carbohydrate metabolism and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism by which Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside exerts its effects involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound can inhibit certain enzymes involved in carbohydrate metabolism.
Signal Transduction: It may modulate signaling pathways related to inflammation and cell proliferation.
Cellular Uptake: The acetyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside can be compared with other acetylated sugar derivatives, such as:
Methyl 2,3,4-Tri-O-acetyl-beta-D-xylopyranoside: Contains an additional acetyl group, which may alter its reactivity and biological activity.
Methyl 3,4-Di-O-acetyl-alpha-D-xylopyranoside: The alpha anomer, which has different stereochemistry and potentially different biological effects.
Methyl 3,4-Di-O-acetyl-beta-D-glucopyranoside: A similar compound derived from glucose, which may have different properties due to the different sugar backbone.
This compound is unique due to its specific acetylation pattern and the presence of the beta anomer, which can influence its chemical reactivity and biological interactions.
Eigenschaften
Molekularformel |
C10H16O7 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(4-acetyloxy-5-hydroxy-6-methoxyoxan-3-yl) acetate |
InChI |
InChI=1S/C10H16O7/c1-5(11)16-7-4-15-10(14-3)8(13)9(7)17-6(2)12/h7-10,13H,4H2,1-3H3 |
InChI-Schlüssel |
UFNCBPFUCKYNDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid](/img/structure/B12066703.png)
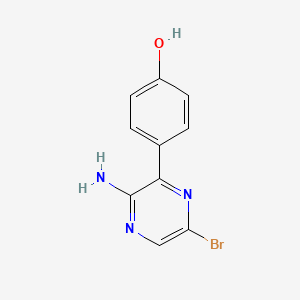
![2-[(2-Chloroacetyl)amino]pentanedioic acid](/img/structure/B12066714.png)


![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
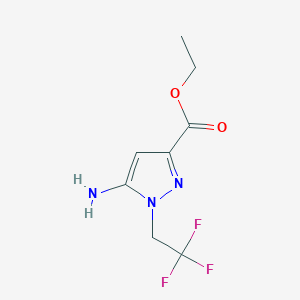
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
